N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQSQISCIOMWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol. For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be reacted under these conditions to yield the desired thiazole compound .
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has indicated that compounds similar to N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine exhibit significant antibacterial properties. For instance, derivatives of thiazole have been screened for their effectiveness against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. These studies suggest that thiazole derivatives can serve as potential leads for developing new antibacterial agents .
Anticancer Potential
Thiazole-containing compounds have also been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines, making them candidates for further research in cancer therapeutics .
Organic Synthesis Applications
This compound serves as a versatile scaffold in organic synthesis. Its unique structure allows for the modification of various functional groups, enabling the synthesis of complex molecules. This property is particularly useful in drug discovery and development, where modifying lead compounds can enhance their biological activity and selectivity.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing thiazole derivatives, including this compound, demonstrated its potential as an antibacterial agent. The synthesized compound was evaluated for its activity against multiple bacterial strains, showing promising results that warrant further investigation .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole derivatives has highlighted the importance of specific substituents on the phenyl rings in enhancing biological activity. By modifying the fluorophenyl group in this compound, researchers have been able to optimize its potency against targeted pathogens .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits similar biological activities.
4-(aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide: This compound has a different core structure but shares the fluorophenyl group, leading to some overlapping properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from other similar compounds.
Biological Activity
N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound has been investigated for its antibacterial, antifungal, and antitumor properties, contributing to its relevance in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H13FN2S, with a molecular weight of 284.4 g/mol. The compound features a thiazole ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13FN2S |
| Molecular Weight | 284.4 g/mol |
| CAS Number | 724414-30-6 |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity comparable to standard antibiotics.
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 0.5 µg/mL against S. aureus, indicating potent antibacterial activity .
Antifungal Activity
The compound also exhibits antifungal properties. In vitro studies have shown that it can inhibit the growth of various fungal pathogens, making it a candidate for further development in antifungal therapies.
Research Findings:
In a comparative study of thiazole derivatives for antifungal activity, this compound demonstrated effective inhibition against Candida albicans, with an IC50 value significantly lower than that of conventional antifungal agents .
Antitumor Activity
N-[ (4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine has shown promise as an antitumor agent. Its structural features contribute to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited an IC50 value of 15 µM. This indicates a strong potential for development as an anticancer drug .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the phenyl ring and thiazole core can enhance or diminish biological efficacy.
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH3) | Increased cytotoxicity |
| Electron-withdrawing groups (e.g., -NO2) | Enhanced antibacterial properties |
Q & A
Q. What are the standard synthetic routes for preparing N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine, and how are reaction conditions optimized?
The synthesis typically involves condensation reactions between substituted amines and thiazole precursors. For example:
- Step 1 : React 2-amino-4-phenylthiazole derivatives with 4-fluorobenzyl halides in ethanol under reflux with catalytic glacial acetic acid .
- Step 2 : Optimize solvent choice (e.g., DMF for solubility) and temperature (e.g., 90°C for 2–3 hours) to improve yields .
- Step 3 : Monitor reaction progress via TLC and purify via recrystallization (e.g., DMSO/water mixtures) .
Q. Key Data :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol/DMF | 75–85 | |
| Catalyst | Glacial acetic acid | N/A | |
| Reaction Time | 2–3 hours | N/A |
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via and NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Infrared Spectroscopy (IR) : Identify NH stretches (~3250 cm) and C=N/C-S bonds (1580–1620 cm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] at m/z 325.4) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions at 2.8–3.1 Å) .
Q. What initial biological screening assays are recommended for evaluating bioactivity?
- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Cross-validate results using both cell-based (e.g., MTT) and target-based (e.g., kinase inhibition) assays .
- Purity Analysis : Quantify impurities via HPLC (>95% purity threshold) and assess their interference .
- Structural Modifications : Synthesize analogs (e.g., halogen substitution at the 4-fluorophenyl group) to isolate activity contributors .
Q. What is the role of substituents on the thiazole ring in modulating bioactivity?
- Structure-Activity Relationship (SAR) :
- Case Study : Replacing 4-fluorophenyl with 4-chlorophenyl reduces MIC values by 2-fold against S. aureus .
Q. How can crystallographic data inform the design of derivatives with improved stability?
Q. What computational approaches are used to predict binding modes with biological targets?
Q. How can reaction conditions be optimized for scalability in academic settings?
- Solvent Selection : Replace DMF with ethanol to reduce toxicity and cost .
- Catalyst Screening : Test p-toluenesulfonic acid instead of acetic acid for faster reaction rates .
- Workflow :
- Step 1 : Pilot-scale synthesis (10 mmol) with in-line IR monitoring .
- Step 2 : Purify via column chromatography (hexane/EtOAc) instead of recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
